
6-(indoline-1-carbonyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one
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Overview
Description
- Starting materials: Indoline-1-carbonyl substituted pyridazinone and 4-methylbenzyl bromide.
- Reaction conditions: Nucleophilic substitution reaction, often in the presence of a base like potassium carbonate.
- Product: 6-(indoline-1-carbonyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(indoline-1-carbonyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one typically involves multi-step organic reactions
-
Step 1: Synthesis of Pyridazinone Core
- Starting materials: Hydrazine derivatives and diketones.
- Reaction conditions: Reflux in ethanol or other suitable solvents.
- Product: Pyridazinone intermediate.
Chemical Reactions Analysis
Types of Reactions
6-(indoline-1-carbonyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Bases like sodium hydride or potassium carbonate are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of 6-(indoline-1-carbonyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one as an anticancer agent. The compound has been evaluated for its ability to inhibit the growth of various cancer cell lines, demonstrating significant antiproliferative activity.
Efficacy Data
The following table summarizes the efficacy of this compound against various cancer cell lines:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 10.0 | Induction of apoptosis via caspase activation |
A549 | 15.0 | Cell cycle arrest at G2/M phase |
HeLa | 12.5 | Inhibition of microtubule assembly |
In vitro studies have shown that at concentrations as low as 1.0 μM, the compound induces morphological changes indicative of apoptosis, with enhanced caspase-3 activity observed at higher concentrations (10.0 μM) .
Additional Biological Activities
Beyond its anticancer potential, this compound has been investigated for other biological activities, including:
- Antiviral Properties : Preliminary studies suggest it may inhibit viral replication, particularly in alphaviruses.
- Anti-inflammatory Effects : Research indicates potential applications in reducing inflammation, which is often associated with cancer progression.
Case Studies
Several case studies have documented the application of this compound in preclinical settings:
- Breast Cancer Study : A study involving MDA-MB-231 cells demonstrated significant reduction in cell viability upon treatment with the compound, supporting its role as a promising therapeutic agent.
- Lung Cancer Research : In A549 cells, the compound's ability to induce G2/M arrest was linked to decreased tumor growth in xenograft models.
- Cervical Cancer Analysis : HeLa cells treated with the compound showed increased apoptosis markers, reinforcing its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 6-(indoline-1-carbonyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-(indoline-1-carbonyl)-2-benzylpyridazin-3(2H)-one: Similar structure but lacks the 4-methyl group on the benzyl substituent.
6-(indoline-1-carbonyl)-2-(4-chlorobenzyl)pyridazin-3(2H)-one: Contains a 4-chlorobenzyl group instead of a 4-methylbenzyl group.
6-(indoline-1-carbonyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one: Features a 4-methoxybenzyl group.
Uniqueness
6-(indoline-1-carbonyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one is unique due to the presence of both the indoline-1-carbonyl and 4-methylbenzyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Biological Activity
The compound 6-(indoline-1-carbonyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of Indoline-1-carbonyl Chloride : This can be achieved by reacting indoline with thionyl chloride under reflux conditions.
- Nucleophilic Substitution : The indoline-1-carbonyl chloride can react with 4-methylbenzylamine to form the corresponding amide.
- Cyclization : The amide undergoes cyclization with a pyridazine derivative under acidic or basic conditions to yield the final product.
This compound features a unique combination of indoline and pyridazinone structures, which may contribute to its distinct biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors.
- Enzyme Inhibition : This compound may act as an inhibitor for various enzymes, modulating their activity through binding interactions. For example, it has been suggested that similar pyridazinone derivatives exhibit inhibitory effects on monoamine oxidase (MAO) enzymes, which are crucial in neurotransmitter metabolism .
- Antioxidant Activity : Some studies indicate that compounds with similar structures possess significant antioxidant properties, capable of scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress .
Antimicrobial Activity
Research has indicated that pyridazinone derivatives can exhibit antimicrobial properties. In vitro studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Neuroprotective Effects
A study on related compounds demonstrated neuroprotective effects against oxidative stress-induced neuronal damage, indicating that this compound may offer similar benefits .
Antitumor Activity
Pyridazinones have been investigated for their antitumor properties. In vitro assays demonstrated that certain derivatives could inhibit cancer cell proliferation across various cancer types, pointing towards the therapeutic potential of this compound in oncology .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure | Biological Activity |
---|---|---|
Indole Derivatives | Indole | Antimicrobial, Antioxidant |
Pyridinones | Pyridinone | Enzyme Inhibition, Antitumor |
This compound | Current Compound | Potentially Neuroprotective, Antimicrobial |
Properties
IUPAC Name |
6-(2,3-dihydroindole-1-carbonyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-15-6-8-16(9-7-15)14-24-20(25)11-10-18(22-24)21(26)23-13-12-17-4-2-3-5-19(17)23/h2-11H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQXAAPPPLDNBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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